molecular formula C34H30O6 B11964059 7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one CAS No. 38153-32-1

7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one

Cat. No.: B11964059
CAS No.: 38153-32-1
M. Wt: 534.6 g/mol
InChI Key: LVUHYKBKCKUINJ-UHFFFAOYSA-N
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Description

“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” is a synthetic organic compound that belongs to the class of naphthofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” typically involves multi-step organic reactions. The process may include:

    Formation of the naphthofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of benzyloxy groups: This step may involve benzylation reactions using benzyl halides and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroxy or amine derivatives.

    Substitution: The benzyloxy and methoxy groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of “7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran derivatives: Compounds with similar core structures but different substituents.

    Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.

    Methoxy compounds: Compounds with methoxy groups in various positions.

Uniqueness

“7-Benzyloxy-9-(4-benzyloxy-3-meo-PH)-6-meo-3A,4-2H-3H-naphtho(2,3-C)furan-1-one” is unique due to its specific combination of benzyloxy and methoxy groups attached to the naphthofuran core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

38153-32-1

Molecular Formula

C34H30O6

Molecular Weight

534.6 g/mol

IUPAC Name

7-methoxy-4-(3-methoxy-4-phenylmethoxyphenyl)-6-phenylmethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C34H30O6/c1-36-29-16-24(13-14-28(29)38-19-22-9-5-3-6-10-22)32-27-18-31(39-20-23-11-7-4-8-12-23)30(37-2)17-25(27)15-26-21-40-34(35)33(26)32/h3-14,16-18,26H,15,19-21H2,1-2H3

InChI Key

LVUHYKBKCKUINJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6

Origin of Product

United States

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